molecular formula C24H30N2OS B2779073 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421460-04-9

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2779073
CAS No.: 1421460-04-9
M. Wt: 394.58
InChI Key: PEAJOSZVAOYTDE-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound intended for research and development purposes. Compounds featuring diphenyl and pyrrolidine substructures, similar to this product, are of significant interest in medicinal chemistry and pharmacology research. They are frequently investigated as potential scaffolds in neuroscience and have been identified in the analysis of novel psychoactive substances . This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are strongly advised to consult relevant safety data sheets and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2,2-diphenyl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2OS/c27-24(23(20-10-3-1-4-11-20)21-12-5-2-6-13-21)26-16-9-17-28-19-22(26)18-25-14-7-8-15-25/h1-6,10-13,22-23H,7-9,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAJOSZVAOYTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions to form the thiazepane ring.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with a halomethyl group attached to the thiazepane ring.

    Attachment of the Diphenyl Ethanone Group: The final step involves the Friedel-Crafts acylation of the thiazepane-pyrrolidine intermediate with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The thiazepane ring may interact with enzyme active sites, while the pyrrolidine moiety could enhance binding affinity. The diphenyl ethanone structure might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects, heterocyclic systems, and synthetic routes.

Key Observations

Heterocyclic Diversity: The target compound’s thiazepane-pyrrolidine system contrasts with the triazole () and thiadiazole () cores, which are more electron-deficient and prone to π-π stacking. Thiazepanes, with their seven-membered rings, may enhance conformational flexibility compared to rigid triazoles .

Synthetic Complexity :

  • The target compound likely requires advanced multi-step functionalization , such as alkylation of the thiazepane nitrogen (similar to ’s sodium ethoxide-mediated coupling) or hydrazone cyclization (as in ) .

Biological Implications: Unlike triazole-based ethanones (), which exhibit antimicrobial activity, the target’s pyrrolidine-thiazepane framework may target neurological pathways (e.g., sigma receptors or monoamine transporters) . The absence of electronegative substituents (e.g., fluorine in ) may reduce metabolic stability but improve lipophilicity .

Biological Activity

Introduction

2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone, with the CAS number 1421460-04-9, is a compound of interest due to its potential biological activities. This article reviews the compound's structure, properties, and biological activities based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N2OSC_{24}H_{30}N_{2}OS, with a molecular weight of 394.6 g/mol. The compound features a thiazepane ring and a diphenyl group which are crucial for its biological activity.

PropertyValue
CAS Number1421460-04-9
Molecular FormulaC24H30N2OS
Molecular Weight394.6 g/mol

Biological Activity

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazepane derivatives have been reported to possess antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

There is emerging evidence that thiazepane derivatives can exhibit anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include modulation of apoptotic markers and inhibition of oncogenic signaling pathways.

Neuroprotective Effects

The pyrrolidine moiety in the compound is associated with neuroprotective effects. Research has shown that compounds containing pyrrolidine can enhance cognitive functions and provide neuroprotection against neurodegenerative diseases such as Alzheimer's. The proposed mechanism includes the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Antimicrobial Efficacy : A study evaluated a series of thiazepane derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications in the side chains significantly enhanced antimicrobial potency.
  • Anticancer Potential : In vitro assays conducted on various cancer cell lines showed that specific thiazepane derivatives led to a reduction in cell viability by more than 50% at concentrations as low as 10 µM.
  • Neuroprotection : A study involving animal models demonstrated that administration of pyrrolidine-containing compounds improved memory retention and reduced neuroinflammation markers.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveEnhances cognitive function; reduces oxidative stress

The compound this compound shows promising biological activities across various domains including antimicrobial, anticancer, and neuroprotective effects. Continued research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications.

References

Q & A

Q. What are the established synthetic routes for 2,2-diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions, such as condensation of 1,4-dicarbonyl precursors with heterocyclic amines. Piperidine-mediated catalysis is often employed to facilitate cyclization steps, while acyl chlorides may be used for ketone formation. Reaction optimization requires precise control of temperature (e.g., reflux in ethanol) and solvent polarity to maximize yields. Catalysts like triethylamine are critical for neutralizing byproducts in condensation reactions .

Q. Which spectroscopic methods are critical for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiazepane ring structure and pyrrolidinylmethyl substitution. Infrared (IR) spectroscopy identifies carbonyl (C=O) and secondary amine (N-H) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies under varying pH (4–9) and temperature (25–60°C) reveal degradation at extremes, necessitating storage in inert atmospheres at −20°C. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Discrepancies may arise from assay-specific conditions (e.g., cell line selectivity or dose-dependent effects). Orthogonal validation methods, such as RNA sequencing to identify differentially expressed genes or metabolomic profiling, can clarify mechanisms. Dose-response studies and in vivo models (e.g., zebrafish or murine xenografts) are recommended to confirm activity thresholds .

Q. What computational and experimental strategies elucidate the mechanism of action involving enzyme or receptor interactions?

Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts binding affinities to targets like kinases or GPCRs. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants. Knockdown/knockout models (e.g., CRISPR-Cas9) validate target relevance, while Western blotting detects downstream signaling proteins (e.g., MAPK, Akt) .

Q. How do stereochemical variations in the thiazepane ring influence pharmacological activity, and what methods validate these effects?

Enantiomeric resolution via chiral HPLC or enzymatic resolution can isolate stereoisomers. Comparative bioactivity assays (IC50 values) and 3D-QSAR models quantify stereochemical contributions. Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configurations .

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